molecular formula C9H9N3O B14444940 5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)- CAS No. 78205-34-2

5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)-

Cat. No.: B14444940
CAS No.: 78205-34-2
M. Wt: 175.19 g/mol
InChI Key: DPRQYVRKLNHWRN-UHFFFAOYSA-N
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Description

“5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)-” is a heterocyclic compound that features a fused ring system combining pyrrole and triazole moieties. The presence of a furanyl group adds to its structural complexity and potential reactivity. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)-” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, such as an amino acid or a diketone, the pyrrole ring can be constructed through cyclization reactions.

    Construction of the Triazole Ring: The triazole ring can be synthesized via azide-alkyne cycloaddition (often referred to as the “click” reaction).

    Introduction of the Furanyl Group: The furanyl group can be introduced through electrophilic aromatic substitution or via a coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furanyl group or the pyrrole ring.

    Reduction: Reduction reactions could target the triazole ring or other unsaturated sites.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science: Its unique electronic properties might make it useful in the development of organic semiconductors or photovoltaic materials.

Biology and Medicine

    Drug Development:

    Biological Probes: Could be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Science: May be used in the synthesis of novel polymers with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo(2,1-c)-1,2,4-triazole Derivatives: Other compounds with similar fused ring systems.

    Furanyl-Substituted Heterocycles: Compounds featuring a furanyl group attached to various heterocyclic cores.

Uniqueness

The unique combination of the pyrrole, triazole, and furanyl groups in “5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)-” may confer distinct electronic properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

78205-34-2

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C9H9N3O/c1-4-8-10-11-9(12(8)5-1)7-3-2-6-13-7/h2-3,6H,1,4-5H2

InChI Key

DPRQYVRKLNHWRN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2C1)C3=CC=CO3

Origin of Product

United States

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